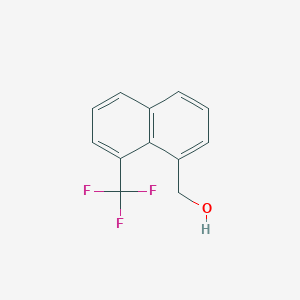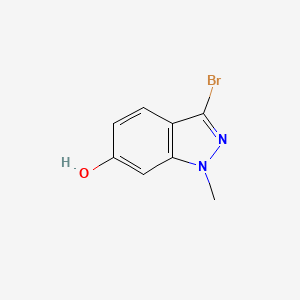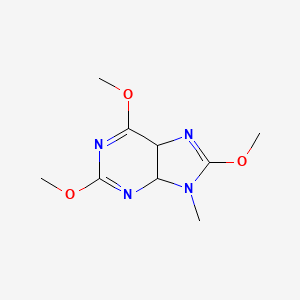
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C11H22O3Si. It is a derivative of ethyl 3,3-dimethyl-2-oxobutanoate, where the ethyl group is substituted with a 2-(trimethylsilyl)ethyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate typically involves the alkylation of enolate ions. The enolate ion of ethyl 3,3-dimethyl-2-oxobutanoate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 2-(trimethylsilyl)ethyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate can undergo various chemical reactions, including:
Alkylation: The enolate ion can be further alkylated using different alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield a substituted monocarboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Solvents: Ethanol, tetrahydrofuran (THF)
Alkylating Agents: Alkyl halides such as 2-(trimethylsilyl)ethyl bromide
Major Products Formed
Alkylated Derivatives: Further alkylation can produce various substituted derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Decarboxylated Products: Decarboxylation leads to substituted monocarboxylic acids.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Protecting Groups: The trimethylsilyl group can serve as a protecting group for alcohols and carboxylic acids, facilitating selective reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialized materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The trimethylsilyl group enhances the stability of the intermediate species, facilitating various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3-dimethyl-2-oxobutanoate: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group used in esterifications.
Uniqueness
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is unique due to the presence of both the trimethylsilyl group and the 3,3-dimethyl-2-oxobutanoate moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry .
Propriétés
Numéro CAS |
141362-34-7 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)9(12)10(13)14-7-8-15(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
NXRDHOUTTWLYGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)









